

A Technical Guide to the Spectroscopic Data of 2-Chlorostyrene

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Compound of Interest

Compound Name: 2-Chlorostyrene

Cat. No.: B146407

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **2-chlorostyrene**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data of 2-Chlorostyrene

The following tables summarize the key spectroscopic data for **2-chlorostyrene**.

Table 1: ¹H NMR Spectroscopic Data of **2-Chlorostyrene**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|----------------------------------|
| 7.60 - 7.55 | m | Aromatic CH | |
| 7.35 - 7.15 | m | Aromatic CH | |
| 7.05 | dd | 17.6, 11.0 | =CH- (vinyl) |
| 5.75 | d | 17.6 | =CH ₂ (trans) (vinyl) |
| 5.40 | d | 11.0 | =CH ₂ (cis) (vinyl) |

Solvent: CDCl₃, Frequency: 400 MHz^{[1][2]}

Table 2: ^{13}C NMR Spectroscopic Data of **2-Chlorostyrene**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------|
| 135.5 | C-Cl |
| 134.8 | =CH- (vinyl) |
| 129.8 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.2 | Aromatic CH |
| 126.9 | Aromatic CH |
| 126.5 | Quaternary C |
| 116.5 | =CH ₂ (vinyl) |

Solvent: CDCl_3 , Frequency: 101 MHz[1]Table 3: IR Spectroscopic Data of **2-Chlorostyrene**

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|--------------------------------|
| 3080 | C-H stretch (vinyl) |
| 3060 | C-H stretch (aromatic) |
| 1625 | C=C stretch (vinyl) |
| 1590, 1565, 1470 | C=C stretch (aromatic) |
| 1440 | CH ₂ scissoring |
| 990, 910 | C-H bend (vinyl) |
| 750 | C-H bend (ortho-disubstituted) |
| 720 | C-Cl stretch |

Technique: Liquid Film or solution in CCl_4 and CS_2 [2][3]

Table 4: UV-Vis Spectroscopic Data of **2-Chlorostyrene**

| λ_{max} (nm) | Molar Absorptivity (ϵ) | Solvent |
|-----------------------------|-----------------------------------|------------|
| 246.5 | 8318 ($\log \epsilon = 3.92$) | Chloroform |

[\[4\]](#)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.[\[1\]\[2\]](#) The sample of **2-chlorostyrene** was dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

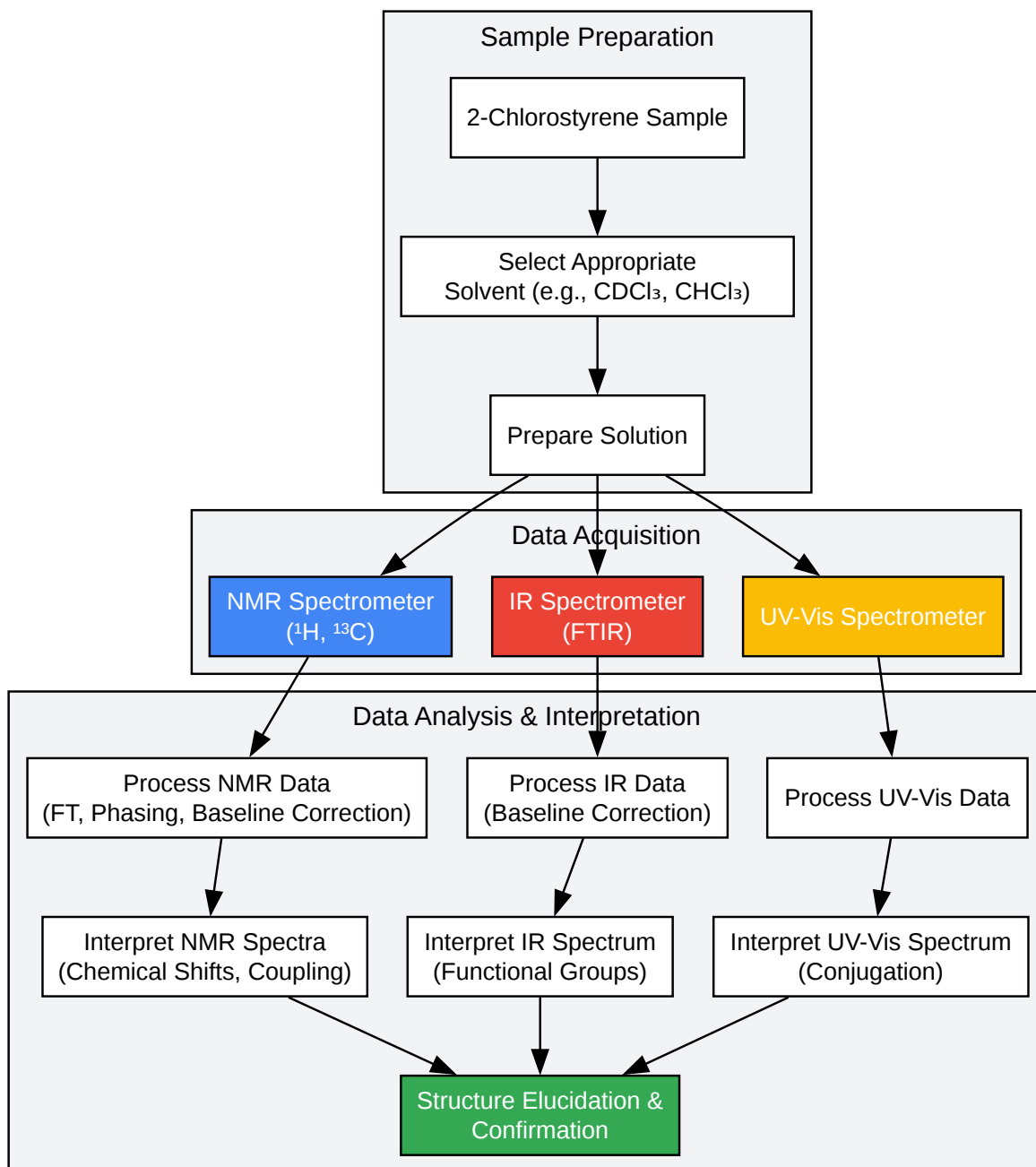
The IR spectrum was recorded from a liquid film of the neat compound. Alternatively, spectra were obtained from a 10% solution in carbon tetrachloride (CCl_4) for the $3800\text{--}1330\text{ cm}^{-1}$ region and a 10% solution in carbon disulfide (CS_2) for the $1330\text{--}460\text{ cm}^{-1}$ region.[\[2\]\[3\]](#) The spectra were collected using a Dow KBr foreprism-grating instrument.[\[3\]](#) Another reported method involves a capillary cell with the neat sample for FTIR analysis.[\[4\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was measured using a solution of **2-chlorostyrene** in chloroform.[\[4\]](#) The spectrum was recorded to determine the wavelength of maximum absorption (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-chlorostyrene**.



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Caption: Workflow for Spectroscopic Analysis of **2-Chlorostyrene**.

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